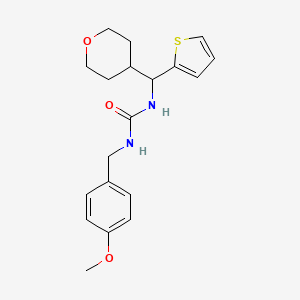

1-(4-methoxybenzyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea

Description

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[oxan-4-yl(thiophen-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S/c1-23-16-6-4-14(5-7-16)13-20-19(22)21-18(17-3-2-12-25-17)15-8-10-24-11-9-15/h2-7,12,15,18H,8-11,13H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTCATGGNDRFDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NC(C2CCOCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-methoxybenzyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea is a synthetic organic compound classified as a urea derivative. This compound exhibits a unique molecular structure that combines a methoxybenzyl group, a tetrahydropyran moiety, and a thiophene group, which may contribute to its diverse biological activities. Understanding its biological activity is essential for exploring its potential applications in medicinal chemistry.

Molecular Formula and Weight

- Molecular Formula : C19H24N2O3S

- Molecular Weight : 360.47 g/mol

Structural Features

The compound features several key structural components:

- Methoxybenzyl Group : This aromatic substitution may enhance lipophilicity and facilitate interactions with biological targets.

- Tetrahydropyran Moiety : This cyclic structure can influence the compound's spatial configuration and binding affinity.

- Thiophene Group : Known for its electronic properties, this group may play a role in modulating biological activity.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate access.

- Receptor Modulation : It can interact with cellular receptors, altering signal transduction pathways that are critical in various physiological processes.

- Protein-Protein Interaction Disruption : The compound may interfere with protein interactions involved in disease pathways, providing therapeutic potential.

Comparative Biological Activity

To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-methoxybenzyl)-3-(1H-pyrazol-4-yl)urea | Lacks tetrahydropyran group | Moderate enzyme inhibition |

| 1-(4-methoxybenzyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-imidazol-4-yl)urea | Imidazole instead of thiophene | Varies in activity |

Case Study 1: Enzyme Inhibition Assays

Research has demonstrated that urea derivatives can exhibit significant inhibitory effects on various enzymes. In one study, this compound was tested against key enzymes involved in metabolic pathways. The results indicated a promising inhibition rate comparable to known inhibitors.

Case Study 2: Anticancer Activity

Another study explored the anticancer potential of this compound against several cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through the modulation of apoptotic pathways, suggesting its potential as an anticancer agent.

Case Study 3: Antimicrobial Properties

In vitro tests have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Comparison with Similar Compounds

Structural Variations

Table 1: Key Structural Differences Among Urea Derivatives

Key Observations :

- Aryl Substituent Position : The 4-methoxybenzyl group in the target compound may enhance electron-donating effects compared to 2-methoxyphenyl () or 2-chlorophenyl (), influencing binding affinity in enzymatic targets .

- The pyridine-thiophene hybrid in alters π-π stacking capabilities compared to the target compound’s pyran-thiophene system .

Physicochemical Properties

Table 2: Analytical and Physicochemical Data

Key Observations :

- LogP Trends : The thiopyran derivative () and phenylthio-substituted compound () exhibit higher logP values due to sulfur-containing groups, suggesting greater membrane permeability .

- HPLC Retention : Compound 61 () has a shorter retention time (5.71 min), indicating moderate polarity compared to bulkier analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.